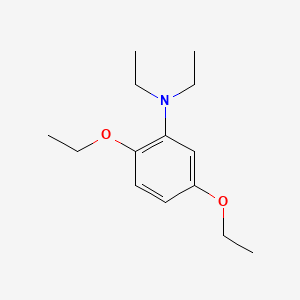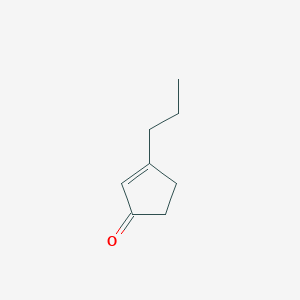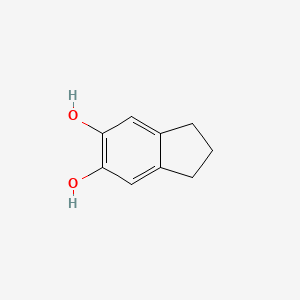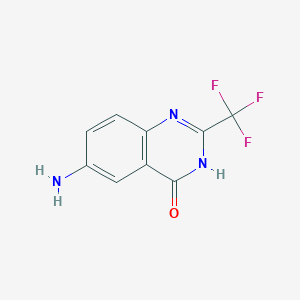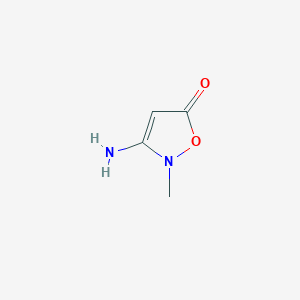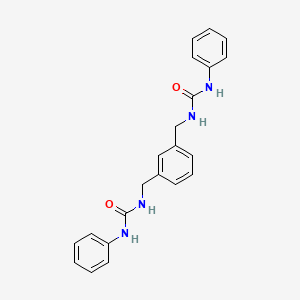
1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea)
Vue d'ensemble
Description
1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea), commonly known as BPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. BPU is a symmetrical molecule that consists of two urea groups attached to a benzene ring through a methylene bridge.
Mécanisme D'action
The mechanism of action of BPU varies depending on its application. In medicine, BPU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of viruses and bacteria by interfering with their DNA synthesis. In agriculture, BPU inhibits the growth of weeds and pests by interfering with their protein synthesis. In industry, BPU improves the mechanical properties of polymers by forming covalent bonds between polymer chains.
Biochemical and Physiological Effects:
BPU has been shown to have low toxicity in vitro and in vivo. However, its long-term effects on human health and the environment are not yet fully understood. BPU has been shown to have some side effects such as nausea, vomiting, and diarrhea in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
BPU has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved through recrystallization. BPU has a high melting point, which makes it easy to handle and store. However, BPU has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous solutions. BPU is also sensitive to light and air, which can cause degradation over time.
Orientations Futures
There are several future directions for research on BPU. In medicine, further studies are needed to investigate the mechanism of action of BPU on cancer cells, viruses, and bacteria. Clinical trials are needed to evaluate the safety and efficacy of BPU in humans. In agriculture, further studies are needed to investigate the herbicidal and insecticidal properties of BPU on various crops and pests. In industry, further studies are needed to investigate the use of BPU as a crosslinking agent for various polymers.
Applications De Recherche Scientifique
BPU has been extensively studied for its potential applications in various fields. In medicine, BPU has been shown to have anticancer, antiviral, and antibacterial properties. BPU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of viruses and bacteria by interfering with their DNA synthesis. BPU has also been investigated for its potential use as an antifungal agent.
In agriculture, BPU has been shown to have herbicidal and insecticidal properties. It inhibits the growth of weeds and pests by interfering with their protein synthesis. BPU has also been investigated for its potential use as a plant growth regulator.
In industry, BPU has been used as a crosslinking agent for polymers. It improves the mechanical properties of polymers by forming covalent bonds between polymer chains.
Propriétés
IUPAC Name |
1-phenyl-3-[[3-[(phenylcarbamoylamino)methyl]phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMXJUJPWQZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292345 | |
| Record name | 1,1'-(benzene-1,3-diyldimethanediyl)bis(3-phenylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Benzene-1,3-diyldimethanediyl)bis(3-phenylurea) | |
CAS RN |
36411-65-1 | |
| Record name | NSC81862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(benzene-1,3-diyldimethanediyl)bis(3-phenylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



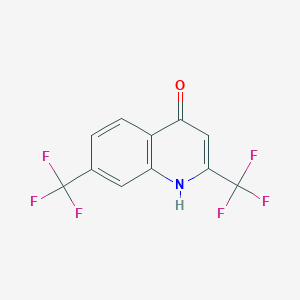

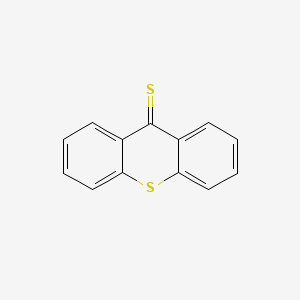


![N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3051771.png)
